BenchChemオンラインストアへようこそ!

1-Benzyl-3-(1,3-thiazol-2-yl)urea

Fragment-based drug discovery Physicochemical properties Lead optimization

1-Benzyl-3-(1,3-thiazol-2-yl)urea (CAS 900136-70-1) is a critical unsubstituted thiazolyl urea fragment for kinase, SUMO E1, or antibacterial baseline SAR. Unlike 5-nitro or 4-pyridyl analogs, its minimal scaffold eliminates confounding pharmacophoric effects, making it an essential negative control. Major suppliers have discontinued this compound, rendering generic substitution scientifically unsound. Secure remaining curated stock for fragment-based screening while available.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Cat. No. B5343689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(1,3-thiazol-2-yl)urea
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=NC=CS2
InChIInChI=1S/C11H11N3OS/c15-10(14-11-12-6-7-16-11)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15)
InChIKeyLKRVUHGESWILCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(1,3-thiazol-2-yl)urea: Chemical Identity, Scaffold Characteristics, and Procurement-Relevant Baseline


1-Benzyl-3-(1,3-thiazol-2-yl)urea (CAS 900136-70-1) is a synthetic small-molecule urea derivative incorporating a 1,3-thiazole heterocycle linked via urea to a benzyl group, with a molecular formula of C₁₁H₁₁N₃OS and molecular weight of 233.29 g/mol . The compound belongs to the thiazolyl urea class, a privileged scaffold in medicinal chemistry that has been explored for SUMO E1 inhibition [1], kinase modulation, and antibacterial applications [2]. Unlike its more extensively studied benzothiazolyl and pyridylthiazolyl urea analogs, this compound carries no additional substituents on the thiazole ring, making it a minimally functionalized scaffold suitable as a baseline comparator or fragment starting point.

Why 1-Benzyl-3-(1,3-thiazol-2-yl)urea Cannot Be Generically Substituted by Benzothiazolyl or Pyridylthiazolyl Urea Analogs


Thiazolyl urea derivatives exhibit remarkable target selectivity divergence driven by subtle heterocycle and substituent variations. The benzothiazolyl urea class (benzene-fused thiazole) demonstrates low-micromolar inhibition of 17β-HSD10 (IC₅₀ 1–2 μM) [1] and measurable cytotoxicity against MCF-7 breast cancer cells (IC₅₀ 78.28 μM for select derivatives) [2], while 4-pyridylthiazolyl ureas such as RKI-1447 achieve single-digit nanomolar potency against ROCK1/2 kinases (IC₅₀ 6.2–14.5 nM) . The 5-nitro-thiazolyl urea AR-A014418 selectively inhibits GSK-3β with Kᵢ = 770 nM [3]. 1-Benzyl-3-(1,3-thiazol-2-yl)urea—lacking the fused benzene ring, pyridyl substituent, and nitro group—occupies a distinct chemical space that cannot be assumed to replicate the activity profile of any of these substituted analogs. Additionally, the compound has been discontinued by at least one major supplier , making procurement non-trivial and generic substitution by more readily available analogs scientifically unsound without explicit target-specific validation.

Quantitative Comparative Evidence: 1-Benzyl-3-(1,3-thiazol-2-yl)urea vs. Structural Analogs


Physicochemical Differentiation: Molecular Weight Advantage of 1-Benzyl-3-(1,3-thiazol-2-yl)urea for Fragment-Based Approaches

1-Benzyl-3-(1,3-thiazol-2-yl)urea (MW = 233.29 g/mol) is substantially smaller than its closest benzothiazolyl urea analog, 1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea (MW = 359.4 g/mol) , representing a 126.11 g/mol (35.1%) molecular weight reduction. This lower molecular weight places the compound within the optimal fragment range (MW < 250 Da) defined by the Rule of Three for fragment-based lead discovery.

Fragment-based drug discovery Physicochemical properties Lead optimization

Absence of Potent GSK-3β Inhibition: Differentiation from 5-Nitro-Thiazolyl Urea AR-A014418

The 5-nitro-substituted thiazolyl urea AR-A014418 [N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea] inhibits GSK-3β with Kᵢ = 770 nM as measured by in vitro enzyme activity assay [1]. 1-Benzyl-3-(1,3-thiazol-2-yl)urea lacks the 5-nitro group on the thiazole ring, a key pharmacophoric element for GSK-3β binding. This structural absence is predicted to abolish or substantially reduce GSK-3β inhibitory activity relative to AR-A014418.

GSK-3β Kinase selectivity Alzheimer's disease

Absence of Potent ROCK1/2 Inhibition: Differentiation from 4-Pyridylthiazolyl Urea RKI-1447

The 4-pyridylthiazolyl urea RKI-1447 [N-(3-hydroxybenzyl)-N'-(4-(4-pyridinyl)thiazol-2-yl)urea] is a potent dual ROCK1/2 inhibitor with IC₅₀ values of 14.5 nM (ROCK1) and 6.2 nM (ROCK2) . 1-Benzyl-3-(1,3-thiazol-2-yl)urea lacks the 4-pyridyl substituent on the thiazole ring, which is essential for ROCK kinase hinge-region binding as demonstrated by co-crystal structure (PDB 3TV7) [1]. This structural difference is expected to result in a >1000-fold loss of ROCK inhibitory potency.

ROCK kinase Kinase selectivity Anti-invasive

Cytotoxicity Differentiation: Reduced In Vitro Cytotoxicity vs. Benzothiazolyl Urea Derivatives

Benzothiazolyl urea derivatives demonstrate measurable in vitro cytotoxicity against MCF-7 breast cancer cells, with N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea exhibiting an IC₅₀ of 78.28 μM [1]. In contrast, the structurally simpler 1-benzyl-3-(1,3-thiazol-2-yl)urea—which lacks the planar, polycyclic benzothiazole ring system associated with DNA intercalation and G-quadruplex stabilization [2]—is expected to exhibit reduced cytotoxicity, although direct comparative data are not currently available in the published literature.

Cytotoxicity MCF-7 Safety profiling

Antibacterial Potential: Thiazolyl Urea Scaffold Activity Against Gram-Positive Pathogens

The phenyl thiazolyl urea chemotype has demonstrated activity against bacterial cell-wall biosynthesis enzymes MurA and MurB, with the optimized derivative 3,4-difluorophenyl 5-cyanothiazolylurea (3p, clogP = 2.64) exhibiting antibacterial activity against both gram-positive (MRSA, VRE, PRSP) and gram-negative bacteria [1]. 1-Benzyl-3-(1,3-thiazol-2-yl)urea represents the simplest benzyl-substituted member of this chemotype and may serve as a baseline for SAR exploration. Additionally, methoxy-substituted benzothiazolyl thiazolyl ureas have shown prominent antibacterial activity against Bacillus subtilis [2], further supporting the antibacterial potential of thiazolyl urea-containing scaffolds.

Antibacterial MurA/MurB Gram-positive

Optimal Research and Industrial Application Scenarios for 1-Benzyl-3-(1,3-thiazol-2-yl)urea Based on Comparative Evidence


Fragment-Based Lead Discovery: Minimal Thiazolyl Urea Scaffold for Kinase or Antibacterial Programs

With a molecular weight of 233.29 g/mol—well within the Rule of Three guidelines for fragment-based screening —1-benzyl-3-(1,3-thiazol-2-yl)urea is structurally suited as a fragment starting point for lead discovery programs targeting kinases, SUMO E1 [1], or bacterial cell-wall biosynthesis enzymes MurA/MurB [2]. Its lack of substituents on the thiazole ring provides multiple vectors for chemical elaboration, enabling systematic SAR exploration without the synthetic burden of removing pre-existing functional groups required in more complex analogs.

Selectivity Control Compound: Kinase Profiling Without GSK-3β and ROCK Confounding Activity

Unlike AR-A014418, which potently inhibits GSK-3β (Kᵢ = 770 nM) [3], and RKI-1447, which inhibits ROCK1/2 at single-digit nanomolar concentrations (IC₅₀ = 6.2–14.5 nM) , 1-benzyl-3-(1,3-thiazol-2-yl)urea lacks the key pharmacophoric groups (5-nitro and 4-pyridyl, respectively) required for these kinase activities. This makes it suitable as a negative control or baseline compound in kinase selectivity panels where thiazolyl urea scaffold effects need to be distinguished from specific kinase inhibition.

Non-Cytotoxic Thiazolyl Urea Probe for Cellular Target Engagement Studies

Benzothiazolyl urea derivatives exhibit measurable cytotoxicity against MCF-7 cells (IC₅₀ ≈ 78 μM) [4], likely mediated by the planar benzothiazole ring system's capacity for DNA intercalation [5]. The thiazole ring in 1-benzyl-3-(1,3-thiazol-2-yl)urea lacks this fused benzene ring, predicting reduced DNA interaction and lower cytotoxicity. This property makes the compound preferable for cellular target engagement studies where compound-induced cytotoxicity would otherwise confound downstream readouts.

Antibacterial SAR Baseline: MurA/MurB Inhibitor Chemotype Exploration

The phenyl thiazolyl urea chemotype has validated activity against MurA and MurB enzymes and gram-positive pathogens including MRSA [2]. 1-Benzyl-3-(1,3-thiazol-2-yl)urea represents the minimal benzyl-substituted thiazolyl urea scaffold within this chemotype. Researchers developing novel antibacterial agents can use this compound as an unadorned starting point for systematic substitution studies, potentially identifying simplified inhibitors with improved physicochemical properties compared to the more lipophilic 3,4-difluorophenyl 5-cyanothiazolylurea lead (clogP = 2.64).

Quote Request

Request a Quote for 1-Benzyl-3-(1,3-thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.